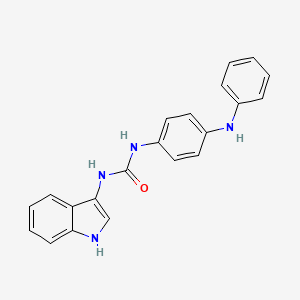

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea

Description

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea is a complex organic compound that features an indole ring and a phenylurea moiety

Properties

IUPAC Name |

1-(4-anilinophenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c26-21(25-20-14-22-19-9-5-4-8-18(19)20)24-17-12-10-16(11-13-17)23-15-6-2-1-3-7-15/h1-14,22-23H,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAYNYTWWQGQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea typically involves the reaction of an indole derivative with a phenylurea derivative under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond between the indole and phenylamine components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Conversion of nitro groups to amine groups.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies indicate that 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea exhibits notable activity against various cancer cell lines. The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cell growth and survival.

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit microbial growth, showcasing efficacy against certain bacterial strains. Further research is required to elucidate the specific mechanisms involved in its antimicrobial action.

- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

Synthesis and Modification

The synthesis of this compound can typically be achieved through the reaction of an indole derivative with a suitable isocyanate under controlled conditions, often utilizing organic solvents like dichloromethane or tetrahydrofuran. The reaction conditions are crucial for optimizing yield and purity.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of various indole derivatives, including this compound, against multiple cancer cell lines. The results demonstrated that this compound induced significant apoptosis in MCF7 (breast cancer) and UACC-62 (melanoma) cell lines, with IC50 values suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited promising inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The phenylurea moiety can also interact with other molecular targets, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

1-(1H-indol-3-yl)-3-(4-(methylamino)phenyl)urea: Similar structure but with a methyl group instead of a phenyl group.

1-(1H-indol-3-yl)-3-(4-(ethylamino)phenyl)urea: Similar structure but with an ethyl group instead of a phenyl group.

1-(1H-indol-3-yl)-3-(4-(dimethylamino)phenyl)urea: Similar structure but with a dimethylamino group instead of a phenyl group.

Uniqueness

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea is unique due to the presence of both an indole ring and a phenylurea moiety, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of an indole moiety linked to a phenyl urea, which is known to exhibit various biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Indole Ring : Methods such as Fischer indole synthesis can be employed.

- Urea Formation : The indole derivative can be reacted with an appropriate isocyanate to yield the urea derivative.

This compound's unique combination of functional groups contributes to its distinct biological properties compared to other indole derivatives .

The compound demonstrates its biological activity primarily through:

- Inhibition of Enzymatic Activity : It has been shown to interact with specific enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), which is crucial in tryptophan metabolism and immune response modulation. Inhibitors of IDO1 are being explored for their potential in cancer immunotherapy .

- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for further development in oncology .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the phenyl or indole rings can significantly impact the compound's potency against IDO1. For instance:

- Substituting different groups on the phenyl ring affects binding affinity and inhibitory activity.

- The presence of specific functional groups, such as carboxyl or halogens, can enhance or diminish biological activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Potential Therapeutic Applications

The biological activities exhibited by this compound suggest several therapeutic applications:

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea?

The synthesis of urea derivatives like this compound typically involves coupling isocyanates with amine precursors under controlled conditions. Key parameters include:

- Temperature : Excess heat may degrade the indole moiety; reactions are often conducted at 0–25°C .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while minimizing side reactions like hydrolysis .

- Catalysts : Bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) improve yields by deprotonating intermediates .

- Purification : Column chromatography or recrystallization ensures ≥95% purity, verified via HPLC .

Q. How can structural characterization of this compound be validated?

Multi-technique validation is essential:

- NMR spectroscopy : Confirm urea (-NH-CO-NH-) linkage (δ 6.5–8.5 ppm for aromatic protons; δ 3–5 ppm for NH groups) .

- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangement of the indole and phenylamino groups, critical for understanding π-π stacking interactions .

Q. What preliminary assays are recommended to screen its biological activity?

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ assay for kinase activity) .

- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify apoptotic or anti-proliferative effects .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, given structural analogs' activity in FPR2 agonism .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from:

- Metabolic instability : Phase I/II metabolism (e.g., CYP450-mediated oxidation) may reduce efficacy. Use LC-MS to identify metabolites .

- Solubility limitations : Poor aqueous solubility (common in urea derivatives) can be addressed via co-solvents (e.g., PEG-400) or prodrug strategies .

- Off-target effects : Employ CRISPR-Cas9 knockout models to isolate specific pathways .

Q. What computational methods support target identification and binding mode analysis?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like FPR2 or kinase domains, guided by analogs in .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to validate binding poses .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data from analogs .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

- Core modifications : Replace the indole ring with other heterocycles (e.g., benzimidazole) to test π-stacking requirements .

- Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) on the phenylamino moiety to modulate electron density and H-bonding .

- Bioisosteres : Substitute urea with thiourea or sulfonamide groups to improve metabolic stability .

Q. What strategies mitigate synthesis scalability challenges for in vivo studies?

- Flow chemistry : Continuous synthesis reduces reaction times and improves reproducibility .

- Microwave-assisted synthesis : Accelerates coupling steps (e.g., 30 minutes vs. 24 hours under conventional heating) .

- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-in-oil emulsions .

Q. How should pharmacokinetic (PK) parameters be evaluated for translational research?

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays predict intestinal permeability .

- Distribution : Plasma protein binding (equilibrium dialysis) and tissue distribution studies (radiolabeled compound) .

- Excretion : Mass balance studies in rodents using [¹⁴C]-labeled analogs .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Mechanistic heterogeneity : Use RNA-seq to identify differential gene expression (e.g., pro-apoptotic vs. survival pathways) .

- Microenvironment factors : Test under hypoxic vs. normoxic conditions, as oxygen tension alters drug response .

- Batch variability : Standardize cell passage numbers and serum lots to minimize experimental noise .

Q. What experimental controls are critical for validating target engagement?

- Negative controls : Use inactive analogs (e.g., 1-phenyl-3-(1-phenylethyl)urea) to rule out nonspecific effects .

- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinase assays) .

- Genetic controls : CRISPR knockouts or siRNA silencing of putative targets confirm on-mechanism activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.